molecular formula C17H20FN3O2S B6970537 2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone

2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone

Cat. No.: B6970537
M. Wt: 349.4 g/mol
InChI Key: CTKDSPQGUZZPLV-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a piperidine ring, and a fluoropyridine moiety, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

2-(2,5-dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c1-11-15(20-12(2)24-11)10-16(22)21-8-5-13(6-9-21)23-17-14(18)4-3-7-19-17/h3-4,7,13H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKDSPQGUZZPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the piperidine and fluoropyridine groups. Common reagents used in these reactions include thionyl chloride, piperidine, and fluoropyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as:

    Oxidation: Mild to moderate temperatures and acidic or basic environments.

    Reduction: Low temperatures and inert atmospheres to prevent unwanted side reactions.

    Substitution: Elevated temperatures and the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]ethanone
  • 2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]ethanone

Uniqueness

Compared to similar compounds, 2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]ethanone exhibits unique properties due to the presence of the fluorine atom. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for various applications.

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